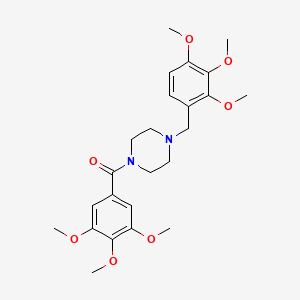![molecular formula C17H23FN2O B5161597 N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide, commonly known as ABT-594, is a potent analgesic compound that has gained significant attention in the field of medicinal chemistry. ABT-594 is a non-opioid compound that acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is known to produce potent analgesia, while exhibiting a low potential for addiction and dependence.
作用机制
ABT-594 acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is a potent agonist of alpha-4 beta-2 nicotinic acetylcholine receptors, which are widely distributed throughout the brain and spinal cord. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 produces potent analgesia by activating alpha-4 beta-2 nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound has been shown to reduce pain sensitivity in animal models of pain, while exhibiting a low potential for addiction and dependence. ABT-594 has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
ABT-594 is a potent analgesic compound that has been extensively studied for its potential use in the treatment of pain and addiction. The compound exhibits a low potential for addiction and dependence, making it an attractive alternative to opioid analgesics. However, the synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry. Additionally, the compound is not currently approved for use in humans, and further research is needed to determine its safety and efficacy.
未来方向
1. Further studies are needed to determine the safety and efficacy of ABT-594 in humans.
2. Studies are needed to determine the potential use of ABT-594 in the treatment of addiction and dependence.
3. Research is needed to determine the optimal dosing regimen for ABT-594.
4. Studies are needed to determine the potential use of ABT-594 in combination with other analgesic compounds.
5. Further studies are needed to determine the mechanism of action of ABT-594 in the central and peripheral nervous systems.
合成方法
The synthesis of ABT-594 involves the reaction of cyclobutanone with 2-fluorobenzylamine to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, ABT-594. The synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry.
科学研究应用
ABT-594 has been extensively studied for its analgesic properties. The compound has been shown to produce potent analgesia in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. ABT-594 has also been studied for its potential use in the treatment of addiction and dependence. The compound has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-9-2-1-5-14(16)11-20-10-4-8-15(12-20)19-17(21)13-6-3-7-13/h1-2,5,9,13,15H,3-4,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAQCIWDRXVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)
![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)
![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
![9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B5161586.png)
![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)